1-(4-Fluorophenyl)-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea
CAS No.:
Cat. No.: VC13644963
Molecular Formula: C19H22BFN2O3
Molecular Weight: 356.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C19H22BFN2O3 |
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Molecular Weight | 356.2 g/mol |
IUPAC Name | 1-(4-fluorophenyl)-3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea |
Standard InChI | InChI=1S/C19H22BFN2O3/c1-18(2)19(3,4)26-20(25-18)13-6-5-7-16(12-13)23-17(24)22-15-10-8-14(21)9-11-15/h5-12H,1-4H3,(H2,22,23,24) |
Standard InChI Key | DROHSQGQVUNSNN-UHFFFAOYSA-N |
SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)NC3=CC=C(C=C3)F |
Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)NC3=CC=C(C=C3)F |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure features three distinct components:
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A 4-fluorophenyl group providing electron-withdrawing characteristics
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A urea linkage (-NH-C(=O)-NH-) enabling hydrogen bond interactions
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A 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ring serving as a protected boronic acid derivative .
The IUPAC name systematically describes this arrangement: 1-(4-fluorophenyl)-3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea. X-ray crystallography data remain unavailable, but computational models predict a planar urea core with orthogonal orientation between the fluorophenyl and boronic ester substituents.
Table 1: Key Identifiers
Synthesis and Manufacturing
Synthetic Pathways
A plausible three-step synthesis involves:
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Suzuki-Miyaura Coupling: 3-Bromophenylurea derivatives reacted with 4-fluorophenylboronic acid.
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Boronic Ester Protection: Treatment with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane under anhydrous conditions .
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Purification: Column chromatography (silica gel, ethyl acetate/hexane) yields >95% purity .
Table 2: Optimized Reaction Conditions
Parameter | Value |
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Catalyst | Pd(PPh₃)₄ (2 mol%) |
Solvent | Dioxane/H₂O (4:1) |
Temperature | 80°C |
Reaction Time | 12–16 hours |
Scalability Challenges
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Boronic Ester Hydrolysis: Moisture-sensitive intermediates require inert atmosphere handling .
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Urea Solubility: Limited solubility in common organic solvents necessitates polar aprotic media (e.g., DMF, DMSO) .
Physicochemical Properties
Solubility and Stability
Experimental solubility data (25°C):
Stability studies indicate:
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Photostability: Stable under UV light (λ > 300 nm) for 72 hours
Partition Coefficients
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logP (octanol/water): Calculated 3.12 ± 0.15 (ChemAxon)
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pKa: Urea NH ≈ 9.8; boronic ester ≈ 7.2 (predicted)
Exposure Route | Prevention |
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Inhalation | Fume hood (minimum 0.5 m/s face velocity) |
Skin Contact | Nitrile gloves (≥8 mil thickness) |
Eye Protection | Goggles with side shields |
Spill Management
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Containment: Absorb with inert material (vermiculite, sand)
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Disposal: Seal in borosilicate containers labeled "Organoboron Waste"
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Decontamination: 10% aqueous ethanol wash followed by 5% sodium bicarbonate rinse
Research Applications and Future Directions
Materials Science
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Self-Healing Polymers: Boronic ester diols enable dynamic covalent networks .
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Sensors: Fluorophore-quencher pairs for boronate affinity detection.
Knowledge Gaps and Research Needs
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In Vivo Toxicology: Acute/chronic toxicity profiles remain uncharacterized
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Crystallographic Data: X-ray structures needed for rational drug design
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Process Chemistry: Continuous flow synthesis methods unexplored
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